molecular formula C16H14F3N3O2S B1670344 Dexlansoprazole CAS No. 138530-94-6

Dexlansoprazole

Número de catálogo B1670344
Número CAS: 138530-94-6
Peso molecular: 369.4 g/mol
Clave InChI: MJIHNNLFOKEZEW-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexlansoprazole is a proton pump inhibitor (PPI) that works by decreasing the amount of acid produced by the stomach . It is used to treat heartburn caused by gastroesophageal reflux disease (GERD), and to heal erosive esophagitis (damage to the esophagus from stomach acid) .


Synthesis Analysis

Dexlansoprazole was developed as an improved PPI, using lansoprazole as a starting point. The development capitalized on the rational optimization of lansoprazole, leveraging its chemical properties on pharmacokinetics, and exploring optimized formulations .


Molecular Structure Analysis

The chemical formula of Dexlansoprazole is C32H34F6N6O7S2. It has an exact mass of 792.18 and a molecular weight of 792.770 .


Physical And Chemical Properties Analysis

Dexlansoprazole has a molecular formula of C16H14F3N3O2S and a molecular weight of 369.36 .

Aplicaciones Científicas De Investigación

Application 1: Treatment of Gastroesophageal Reflux Disease (GERD)

  • Methods of Application or Experimental Procedures : In a systematic review and meta-analysis, the efficacy of Dexlansoprazole was evaluated in resolving heartburn, reflux, and other symptoms and complications resulting from GERD . The study followed PRISMA 2020 and was registered in PROSPERO (CRD42020206513). Only randomized clinical trials (RCTs) were included .

  • Results or Outcomes : Dexlansoprazole outperformed the placebo and other PPIs in the resolution of heartburn and reflux symptoms in patients with GERD, with benefits during and after treatment, especially in those with moderate and severe symptoms . The meta-analyses indicated that Dexlansoprazole at doses of 30 and 60 mg had more 24 h heartburn-free days and nights compared to the placebo medications .

Application 2: Treatment of Erosive Esophagitis

  • Methods of Application or Experimental Procedures : Dexlansoprazole is taken orally, usually once a day or as directed by a healthcare professional . The dosage and length of treatment are based on the patient’s medical condition and response to treatment .

  • Results or Outcomes : Dexlansoprazole has been shown to be effective in healing erosive esophagitis and maintaining healing of the condition . It works by reducing the amount of acid produced in the stomach .

Application 3: Treatment of Heartburn Associated with Gastroesophageal Reflux Disease (GERD)

  • Methods of Application or Experimental Procedures : Dexlansoprazole is taken orally, usually once a day or as directed by a healthcare professional . The dosage and length of treatment are based on the patient’s medical condition and response to treatment .

  • Results or Outcomes : Dexlansoprazole has been shown to be effective in treating heartburn associated with GERD . It works by reducing the amount of acid produced in the stomach .

Safety And Hazards

Dexlansoprazole may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, seizures, sudden pain or trouble moving your hip, wrist, or back, and kidney problems . Long-term use of Dexlansoprazole may cause the development of stomach growths called fundic gland polyps . If Dexlansoprazole is used for longer than 3 years, a vitamin B-12 deficiency could develop .

Propiedades

IUPAC Name

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.21mg/mL at pH7.0
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dexlansoprazole inhibits the H/K ATPase enzyme, which is involved in the secretion of hydrochloric acid, hydrolyzing ATP and exchanging H+ ions from the cytoplasm for K+ ions in the secretory canaliculus, which results in HCl secretion into the gastric lumen. Dexlansoprazole inhibits this effect of H/K ATPase by demonstrating a high degree of activation in the acidic environment. After passing through the liver and reaching the gastric parietal cells activated by a meal, PPIs undergo protonation in the acidic pH environment, followed by conversion to sulphenamide which represents the active form of the drug. Sulphenamide inhibits the activity of the proton pump and hence the transport of hydrogen ions into the gastric lumen via covalent binding to the SH groups of the cysteine residues of H/K ATPase. The delivery technology of dexlansoprazole MR is designed to release the drug in two separate pH-dependent phases, the first in the proximal duodenum (25% of total drug dose) and the second (75% of total drug dose) in the more distal small intestine. Dexlansoprazole reduces both basal and stimulated gastric acid secretion.
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexlansoprazole

CAS RN

138530-94-6
Record name (+)-Lansoprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138530-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Decomposes at 140ºC
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (1.0 g, 2.83 mmol) was suspended in 8 ml of acetonitrile, followed by the addition of 3.5 ml of a 2N aqueous solution of sodium hydroxide. A solution (2 ml) of N-chlorosuccinimide (453 mg, 3.40 mmol) in N,N-dimethylformamide was added dropwise to the solution at −4° C. to 3° C. The reaction mixture was subsequently reacted at −3° C. to 0° C. for 1.5 hr. To the reaction mixture was added a 10% aqueous solution of sodium thiosulfate (2 ml) was added to the reaction mixture and the resulting mixture was stirred for 2 min, followed by the addition of water (20 ml) and acetic acid (0.4 ml) to adjust the solution to about pH 8.5. Ethyl acetate (20 ml) and sodium chloride (3 g) were added thereto to extract and the aqueous layer was further extracted with ethyl acetate (10 ml). The organic layers were combined, washed with a 15% aqueous solution of sodium chloride (10 ml) for three times, and the solvent was evaporated. Ethyl acetate (3 ml), hexane (7 ml) and toluene (2.5 ml) were added to the resulting oil, and then stirred at room temperature for 1 hr. The resulting crystals were collected by filtration, washed with a solvent mixture (3 ml) of 30% ethyl acetate and hexane for two times, and then dried under reduced pressure, to give the title compound (0.88 g, yield; 84.1%) as grayish white crystals. 1H-NMR (400 MHz, DMSO-d6); δ (ppm) 2.16(s, 3H), 4.74(d,J=13.7 Hz, 1H), 4.87(d,J=13.7 Hz, 1H), 4.88(d,J=8.8 Hz, 1H), 4.91(d,J=8.8 Hz, 1H), 7.08(d,J=5.9 Hz, 1H), 7.29(m, 2H), 7.56(m, 1H), 7.70(m, 1H), 8.27(d,J=5.9 Hz, 1H), 13.55(s, 1H).
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Seven
Yield
84.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexlansoprazole
Reactant of Route 2
Reactant of Route 2
Dexlansoprazole
Reactant of Route 3
Reactant of Route 3
Dexlansoprazole
Reactant of Route 4
Reactant of Route 4
Dexlansoprazole
Reactant of Route 5
Dexlansoprazole
Reactant of Route 6
Dexlansoprazole

Citations

For This Compound
3,350
Citations
T Hershcovici, LK Jha, R Fass - Annals of medicine, 2011 - Taylor & Francis
… When compared to placebo, dexlansoprazole provided significantly higher maintenance rates … Dexlansoprazole could be taken without regard to food. Overall, dexlansoprazole is well …
Number of citations: 44 www.tandfonline.com
BW Behm, DA Peura - Expert review of gastroenterology & …, 2011 - Taylor & Francis
… Dexlansoprazole MR has a unique dual delayed-release … The delivery technology of dexlansoprazole MR is designed to … and pharmacodynamic effects of dexlansoprazole MR beyond …
Number of citations: 51 www.tandfonline.com
N Aslam, R Wright - Expert opinion on pharmacotherapy, 2009 - Taylor & Francis
… Objective: The purpose of this paper is to discuss the pharmacology of dexlansoprazole … medical literature on dexlansoprazole DDR. Conclusion: Dexlansoprazole DDR has the …
Number of citations: 21 www.tandfonline.com
M Vakily, W Zhang, J Wu, SN Atkinson… - … medical research and …, 2009 - Taylor & Francis
… suppression, thereby, dexlansoprazole MR increases the … Higher daily doses of dexlansoprazole are required in order … for dexlansoprazole MR after administration of …
Number of citations: 127 www.tandfonline.com
AL Frelinger, RD Lee, DJ Mulford, J Wu… - Journal of the American …, 2012 - jacc.org
Objectives : The aim of this study was to assess the effects of different proton pump inhibitors (PPIs) on the steady-state pharmacokinetics and pharmacodynamics of clopidogrel. …
Number of citations: 165 www.jacc.org
R Fass, DA Johnson, WC Orr, C Han… - Official journal of the …, 2011 - journals.lww.com
OBJECTIVES: Nocturnal heartburn and related sleep disturbances are common among patients with gastroesophageal reflux disease (GERD). This study evaluated the efficacy of …
Number of citations: 114 journals.lww.com
CR Emerson, N Marzella - Clinical therapeutics, 2010 - Elsevier
… , and pharmacodynamics of dexlansoprazole, as well as its … in English using the terms dexlansoprazole and TAK-390MR. … K + -ATPase, dexlansoprazole inhibits acid production by the …
Number of citations: 39 www.sciencedirect.com
R Fass, WD Chey, SF Zakko… - Alimentary …, 2009 - Wiley Online Library
… Results Dexlansoprazole MR provided significantly greater … Dexlansoprazole MR also reduced symptom severity. Quality of life improvements in patients receiving dexlansoprazole MR …
Number of citations: 125 onlinelibrary.wiley.com
B Skrzydło-Radomańska, P Radwan - Gastroenterology Review …, 2015 - termedia.pl
… The pharmaceutical form of dexlansoprazole is based on the unique technology of … dexlansoprazole is three times higher than that of the left-handed enantiomer. Also, dexlansoprazole …
Number of citations: 26 www.termedia.pl
DC Metz, M Vakily, T Dixit… - Alimentary pharmacology …, 2009 - Wiley Online Library
… dexlansoprazole, an enantiomer of lansoprazole, with two distinct drug release periods to prolong the plasma dexlansoprazole … Clinical studies show that dexlansoprazole MR produces …
Number of citations: 148 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.